molecular formula C6H9F2N3 B13534778 1-(2,2-difluoropropyl)-1H-pyrazol-4-amine

1-(2,2-difluoropropyl)-1H-pyrazol-4-amine

Cat. No.: B13534778
M. Wt: 161.15 g/mol
InChI Key: HGOWRWQWYRHJFT-UHFFFAOYSA-N
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Description

1-(2,2-Difluoropropyl)-1H-pyrazol-4-amine is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties

Preparation Methods

The synthesis of 1-(2,2-difluoropropyl)-1H-pyrazol-4-amine typically involves the reaction of 1H-pyrazol-4-amine with 2,2-difluoropropyl halides under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(2,2-Difluoropropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,2-Difluoropropyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoropropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can influence its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-(2,2-Difluoropropyl)-1H-pyrazol-4-amine can be compared with other fluorinated compounds, such as:

    1-(2,2-Difluoropropyl)-4-fluorobenzene: Another fluorinated compound with similar applications in medicinal chemistry and material sciences.

    1,1-Difluorocyclopropane derivatives: These compounds also contain fluorine atoms and are used in various chemical and biological applications.

Biological Activity

1-(2,2-Difluoropropyl)-1H-pyrazol-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

  • Molecular Formula : C5_5H7_7F2_2N4_4
  • Molecular Weight : 169.56 g/mol
  • CAS Number : 1221726-31-3

Biological Activity Overview

This compound has been evaluated for various biological activities, particularly in the context of its interaction with key enzymes and receptors. The compound has shown promise in several areas:

  • Enzyme Inhibition : It has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial in cell cycle regulation.
  • Anticancer Activity : The compound exhibits antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • CDK Inhibition : Research indicates that derivatives of this compound can inhibit CDK2 with a Ki value as low as 0.005 µM, demonstrating significant potency. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Cell Cycle Effects : Mechanistic studies have shown that the compound reduces phosphorylation of retinoblastoma protein at Thr821, leading to cell cycle arrest at the S and G2/M phases .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound against a panel of 13 cancer cell lines. The results indicated sub-micromolar GI50 values ranging from 0.127 to 0.560 μM, showcasing its potential as a therapeutic agent in oncology .

Case Study 2: Structure-Activity Relationship (SAR)

A series of analogs were synthesized to explore the structure-activity relationship of pyrazole derivatives. The findings revealed that modifications at specific positions significantly affected the inhibitory potency against CDK2. For instance, substituting certain moieties led to an 18-fold reduction in activity, highlighting the importance of molecular configuration in drug design .

Data Table: Biological Activity Summary

Activity Type Target Ki Value (µM) GI50 Value (µM) Notes
CDK InhibitionCDK20.005-Potent inhibitor
Antiproliferative ActivityVarious Cancer Lines-0.127 - 0.560Sub-micromolar activity

Properties

Molecular Formula

C6H9F2N3

Molecular Weight

161.15 g/mol

IUPAC Name

1-(2,2-difluoropropyl)pyrazol-4-amine

InChI

InChI=1S/C6H9F2N3/c1-6(7,8)4-11-3-5(9)2-10-11/h2-3H,4,9H2,1H3

InChI Key

HGOWRWQWYRHJFT-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)N)(F)F

Origin of Product

United States

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